Methyl 2-[({2-[acetyl(cyclopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate
CAS No.:
Cat. No.: VC14949989
Molecular Formula: C15H21N3O4S
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21N3O4S |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | methyl 2-[[2-[acetyl(cyclopentyl)amino]-4-methyl-1,3-thiazole-5-carbonyl]amino]acetate |
| Standard InChI | InChI=1S/C15H21N3O4S/c1-9-13(14(21)16-8-12(20)22-3)23-15(17-9)18(10(2)19)11-6-4-5-7-11/h11H,4-8H2,1-3H3,(H,16,21) |
| Standard InChI Key | RXKUFTKVCLJIQG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)N(C2CCCC2)C(=O)C)C(=O)NCC(=O)OC |
Introduction
Structural Components and Similar Compounds
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Thiazole Ring: Thiazole derivatives are known for their antimicrobial and anticancer activities. The presence of a thiazole ring in the compound suggests potential biological activity.
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Acetylated Cyclopentylamino Group: This functional group contributes to the compound's unique chemical properties and may influence its interaction with biological targets.
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Carbonyl Linkage: The carbonyl group is crucial for forming amide bonds, which are common in many biologically active molecules.
Similar compounds, such as 2-[acetyl(cyclopentyl)amino]-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide, have been studied for their diverse biological activities, including potential applications in medicine.
Synthesis and Characterization
The synthesis of complex organic compounds like Methyl 2-[({2-[acetyl(cyclopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate typically involves multiple steps, including the formation of the thiazole ring and the introduction of the acetylated cyclopentylamino group. Characterization methods such as NMR (Nuclear Magnetic Resonance) spectroscopy and HRMS (High-Resolution Mass Spectrometry) are essential for confirming the structure of such compounds .
Potential Biological Activities
Compounds with thiazole and cyclopentylamino groups may exhibit a range of biological activities, including antimicrobial and anticancer effects. The specific biological activity of Methyl 2-[({2-[acetyl(cyclopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate would depend on its ability to interact with biological targets such as enzymes or receptors.
Research Directions
Future research on Methyl 2-[({2-[acetyl(cyclopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate should focus on:
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Synthesis Optimization: Developing efficient synthesis protocols to produce the compound in high yields.
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Biological Evaluation: Assessing the compound's activity against various biological targets to identify potential therapeutic applications.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity and understand how different functional groups contribute to its effects.
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